Methyl 4-[(2-methoxyphenoxy)methyl]benzoate
Description
Properties
IUPAC Name |
methyl 4-[(2-methoxyphenoxy)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-14-5-3-4-6-15(14)20-11-12-7-9-13(10-8-12)16(17)19-2/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHNIUDMRIFIIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-methoxyphenoxy)methyl]benzoate typically involves the reaction of 4-hydroxybenzoic acid with 2-methoxyphenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with a solvent such as methanol or ethanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-methoxyphenoxy)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 4-[(2-methoxyphenoxy)methyl]benzoic acid.
Reduction: 4-[(2-methoxyphenoxy)methyl]benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Key Synthetic Pathways
| Reagent | Reaction Type | Product |
|---|---|---|
| Potassium permanganate | Oxidation | 4-[(2-methoxyphenoxy)methyl]benzoic acid |
| Lithium aluminum hydride | Reduction | 4-[(2-methoxyphenoxy)methyl]benzyl alcohol |
| Sodium methoxide | Nucleophilic substitution | Various substituted benzoates |
Chemistry
In the field of chemistry, methyl 4-[(2-methoxyphenoxy)methyl]benzoate is utilized as an intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it a valuable building block for creating more complex molecules .
Biology
The compound has been employed in biological studies, particularly in enzyme inhibition and protein-ligand interaction research. Its methoxyphenoxy group contributes to its ability to interact with biological targets, influencing enzyme activity and potentially modulating metabolic pathways .
Medicine
Research into the medicinal applications of this compound is ongoing, particularly regarding its potential as a pharmaceutical intermediate. Its structural properties suggest that it may play a role in drug design aimed at enhancing efficacy while minimizing side effects .
Industrial Applications
In industrial settings, this compound is used in the production of specialty chemicals and materials, including polymers and coatings. Its unique chemical properties facilitate its application in creating advanced materials with specific performance characteristics .
Case Studies
- Enzyme Interaction Studies : Research demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent .
- Drug Development : A study focused on synthesizing derivatives of this compound for use as anti-inflammatory agents showed promising results in preclinical models .
- Material Science : The compound has been explored for its use in developing coatings that exhibit improved durability and resistance to environmental factors, showcasing its versatility beyond traditional chemical applications .
Mechanism of Action
The mechanism of action of Methyl 4-[(2-methoxyphenoxy)methyl]benzoate involves its interaction with specific molecular targets. The methoxyphenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Ester Group Variations
The ester group in the benzoate core is a critical site for modification. Key analogs include:
- Impact of Ester Groups :
- The methyl ester (target compound) offers balance between solubility and reactivity, facilitating further derivatization .
- The 4-nitrophenyl ester increases electron-withdrawing effects, altering reactivity in nucleophilic substitutions .
- Benzyl esters improve membrane permeability, critical for bioactive molecules .
Functionalization of the Benzyl Bridge
The (2-methoxyphenoxy)methyl group can be replaced with other aromatic or heterocyclic systems:
- Sulfinyl-Benzimidazole Derivatives: 2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole:
- Retains the 2-methoxyphenoxy motif but introduces a sulfinyl-benzimidazole moiety.
- Quinoline-Piperazine Derivatives: Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1):
- Replaces the (2-methoxyphenoxy)methyl group with a quinoline-piperazine system.
- Shows enhanced binding to kinase targets due to planar quinoline structure .
Substituent Effects on Bioactivity
- Carbamoylamino Derivatives: Methyl 4-(carbamoylamino)benzoate:
- Lacks the 2-methoxyphenoxy group but includes a urea linkage.
- Demonstrates inhibitory activity against aquaporin-3/7, highlighting the role of hydrogen-bonding groups .
- Amide-Linked Analogs :
- Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoate (4b) :
- Incorporates chlorophenyl-urea and acetamido groups.
- Improved HDAC inhibition compared to parent benzoates .
Biological Activity
Methyl 4-[(2-methoxyphenoxy)methyl]benzoate, with the molecular formula C16H16O4, is an organic compound known for its unique chemical structure and diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
This compound features a methoxyphenoxy group that enhances its solubility and reactivity. The compound's structural uniqueness contributes to its interactions with biological targets, influencing various biochemical pathways.
Synthesis and Preparation
The synthesis of this compound typically involves the reaction of 4-hydroxybenzoic acid with 2-methoxyphenol in the presence of a catalyst under reflux conditions. Common solvents used include methanol or ethanol, followed by purification techniques such as recrystallization or column chromatography.
The biological activity of this compound is largely attributed to its ability to interact with specific proteins and enzymes through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target molecules, leading to various biological effects such as enzyme inhibition.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is critical in preventing cellular damage associated with various diseases .
Anti-inflammatory Effects
Studies have demonstrated that derivatives of benzoates possess anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various biological models .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. For instance, it has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. This inhibition can be beneficial in developing anti-inflammatory drugs .
Case Studies
- Enzymatic Studies : A study evaluated the inhibitory effects of this compound on COX-2 activity. The results showed a dose-dependent inhibition, suggesting its potential as a therapeutic agent for inflammatory diseases .
- Antioxidant Evaluation : In vitro assays demonstrated that this compound effectively reduced lipid peroxidation and increased the levels of endogenous antioxidants in cellular models exposed to oxidative stress .
- Pharmacological Applications : Research has explored the use of this compound as a lead structure for developing new anti-inflammatory drugs due to its favorable pharmacokinetic properties and low toxicity in preliminary studies .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 4-(2-formylphenoxy)benzoate | Structure | Moderate COX inhibition |
| Ethyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate | Structure | Strong antioxidant properties |
| Methyl 4-(hydroxymethyl)benzoate | Structure | Minimal anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
